molecular formula C22H24N2O4 B6427945 N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2034392-17-9

N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No. B6427945
CAS RN: 2034392-17-9
M. Wt: 380.4 g/mol
InChI Key: OEGZFBXQBOTXGP-UHFFFAOYSA-N
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Description

The compound “N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4’-methyl-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule . It’s related to the compound “2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile” which is used in organic synthesis .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, the compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was found to increase monoclonal antibody production .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide on monoclonal antibody production .


Chemical Reactions Analysis

The compound has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-16-2-4-17(5-3-16)18-6-8-19(9-7-18)22(27)23-12-14-28-15-13-24-20(25)10-11-21(24)26/h2-9H,10-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGZFBXQBOTXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCOCCN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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